molecular formula C6H6F2N2O2 B13299385 2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid

2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid

Cat. No.: B13299385
M. Wt: 176.12 g/mol
InChI Key: CGHCJHBMRYMFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid is a chemical compound with the molecular formula C6H6F2N2O2 It is characterized by the presence of a pyrazole ring substituted with a methyl group and a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid typically involves the reaction of 1-methyl-1H-pyrazole with difluoroacetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include hydrazine derivatives and acetylenic ketones, which form pyrazoles through condensation and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The difluoroacetic acid moiety can participate in substitution reactions, where the fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroacetic acid derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid is not well-documented. the presence of the pyrazole ring suggests potential interactions with biological targets, such as enzymes and receptors. The difluoroacetic acid moiety may enhance the compound’s binding affinity and stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a difluoroacetic acid moiety. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H6F2N2O2

Molecular Weight

176.12 g/mol

IUPAC Name

2,2-difluoro-2-(1-methylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C6H6F2N2O2/c1-10-3-2-4(9-10)6(7,8)5(11)12/h2-3H,1H3,(H,11,12)

InChI Key

CGHCJHBMRYMFTM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(C(=O)O)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.